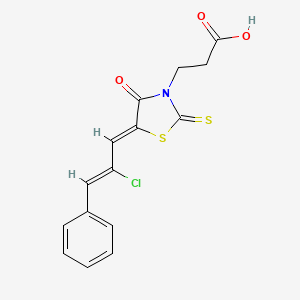

3-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

3-((Z)-5-((Z)-2-Chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl core, substituted with a (Z)-2-chloro-3-phenylallylidene group at the C5 position and a propanoic acid chain at the N3 position. The (Z)-configuration of the allylidene group and the presence of chlorine and phenyl substituents are critical for its electronic and steric interactions with biological targets, influencing solubility, stability, and binding affinity.

Properties

IUPAC Name |

3-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3S2/c16-11(8-10-4-2-1-3-5-10)9-12-14(20)17(15(21)22-12)7-6-13(18)19/h1-5,8-9H,6-7H2,(H,18,19)/b11-8-,12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKYSRXRISIZRF-QAHSQZNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)\Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid , belonging to the thiazolidinone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 396.95 g/mol. The structural features include a thiazolidine ring and a chloro-substituted phenyl group, contributing to its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of aldose reductase, an enzyme involved in diabetic complications. This inhibition is crucial for developing therapeutic agents targeting diabetes-related conditions and other metabolic disorders.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiazolidinone derivatives against various cancer cell lines. For instance, compounds derived from 4-oxo-2-thioxothiazolidin-3-yl acetic acids exhibited moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The cytotoxicity was assessed using standard assays, revealing significant potential for further development in cancer therapeutics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives within this class show significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In particular, compounds were tested using xylene-induced ear swelling models in mice, demonstrating marked reductions in inflammation .

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Research Findings and Case Studies

Comparison with Similar Compounds

Key Observations :

- N3 Substituents: Propanoic acid at N3 improves aqueous solubility compared to methyl esters (e.g., ethyl esters in ) but may reduce membrane permeability relative to shorter chains (e.g., acetic acid derivatives in ) .

Physicochemical Properties

Melting points and yields vary significantly based on substituents:

Key Observations :

Key Observations :

Q & A

Advanced Research Question

- Chiral Control : Use enantiomerically pure amino acid precursors (e.g., D- or L-phenylalanine) to dictate stereochemistry at the α-carbon. For example, D-phenylalanine-derived analogs exhibit specific optical rotations (e.g., +166.83° for compound 41 ) .

- Enantiomeric Excess (ee) : Determined via chiral HPLC or polarimetry. For instance, compound 41 achieved 84% ee, while 42 showed 75% ee, highlighting substituent-dependent stereoselectivity .

- NMR Validation : Diastereotopic protons in NMR (e.g., split signals for chiral CH groups at δ 5.85–5.87 ppm) confirm stereochemical integrity .

What spectroscopic and computational methods are recommended for structural elucidation of this compound?

Basic Research Question

- NMR : Key signals include:

- Thioxothiazolidinone C=O at δ 193.36 ppm.

- Allylidene protons as singlets (δ 7.75–7.91 ppm) .

- FT-IR : Bands at 1702 cm (C=O stretch) and 1247 cm (C=S) confirm functional groups .

- X-ray Crystallography : Resolves Z/E configuration of allylidene substituents (not directly reported in evidence but inferred from analogous structures) .

How can contradictory data on reaction yields or enantiomeric excess be resolved?

Advanced Research Question

- Case Study : Compound 41 (84% ee) vs. 42 (75% ee): The lower ee in 42 may arise from steric hindrance from the 4-chlorophenoxy group, reducing reaction selectivity.

- Mitigation Strategies :

- Screen alternative catalysts (e.g., chiral auxiliaries or organocatalysts).

- Optimize solvent polarity (e.g., DMF vs. acetic acid) to improve stereocontrol .

- Statistical Analysis : Use design-of-experiments (DoE) to identify critical factors (e.g., temperature, pH) affecting yield and ee .

What computational tools are effective for predicting reactivity and designing derivatives?

Advanced Research Question

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for condensation reactions, guiding aldehyde selection .

- Molecular Docking : Predict binding affinity of derivatives to biological targets (e.g., enzymes inhibited by rhodanine analogs) .

- Machine Learning : Train models on existing synthetic data (e.g., yields, ee) to prioritize high-performing substituents .

How do substituents on the arylidene group influence physicochemical properties?

Basic Research Question

- Lipophilicity : Chlorine or phenoxy substituents increase logP (e.g., compound 42 vs. 41 ), affecting solubility.

- Thermal Stability : Higher melting points correlate with rigid substituents (e.g., 35 : 122–125°C vs. 37 : 75–77°C) .

- Table : Selected Derivatives and Properties

| Compound | Substituent | Melting Point (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 35 | 3-Benzylbenzylidene | 122–125 | N/A | 39 |

| 41 | 3-Phenoxybenzylidene | 70–75 | 84 | 51 |

| 42 | 3-(4-Chlorophenoxy) | 55–57 | 75 | 48 |

What strategies address low yields in large-scale syntheses?

Advanced Research Question

- Process Intensification : Use flow chemistry to maintain consistent temperature and mixing.

- Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized thiazolidinones), prompting reagent purification .

- Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

How can biological activity be rationalized based on structural features?

Basic Research Question

- Mechanistic Hypotheses : The thioxothiazolidinone core may act as a Michael acceptor, inhibiting cysteine proteases.

- SAR Studies : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, potentially increasing activity .

- In Silico Screening : Predict toxicity (ADMET) and bioactivity using tools like SwissADME or AutoDock .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.